

Application Notes & Protocols: Proglumide in Murine Models of Diet-Induced NASH

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Compound of Interest

Compound Name: *Proglumide*

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These application notes provide a comprehensive overview of the use of **Proglumide**, a non-selective cholecystokinin (CCK) receptor antagonist, in preclinical murine models of diet-induced Nonalcoholic Steatohepatitis (NASH). The protocols and data presented are intended for researchers, scientists, and professionals in the field of drug development exploring novel therapeutics for liver diseases.

Introduction

Nonalcoholic Steatohepatitis (NASH) is a severe form of non-alcoholic fatty liver disease (NAFLD) characterized by hepatic steatosis, inflammation, and fibrosis, which can progress to cirrhosis and hepatocellular carcinoma (HCC).[1][2] Diets high in saturated fats and cholesterol are significant risk factors for NASH.[2] In response to dietary fats, the gastrointestinal peptide cholecystokinin (CCK) is released, and its levels are often elevated in individuals consuming high-fat diets.[2][3] CCK receptors are expressed on various liver cells, including hepatic stellate cells, which are key mediators of liver fibrosis.

Proglumide (DL-4-benzamido-N,N-dipropylglutaramic acid) is a CCK receptor antagonist that has demonstrated significant efficacy in preclinical, diet-induced murine models of NASH. Research indicates a dual mechanism of action: not only does it block CCK receptors to reduce inflammation and fibrosis, but it also functions as a partial agonist for the Farnesoid X Receptor (FXR), a critical regulator of bile acid metabolism. **Proglumide** treatment has been shown to prevent the onset of NASH, reverse established fibrosis, and even prevent the development of HCC in these models.

Experimental Protocols

Murine Model of Diet-Induced NASH

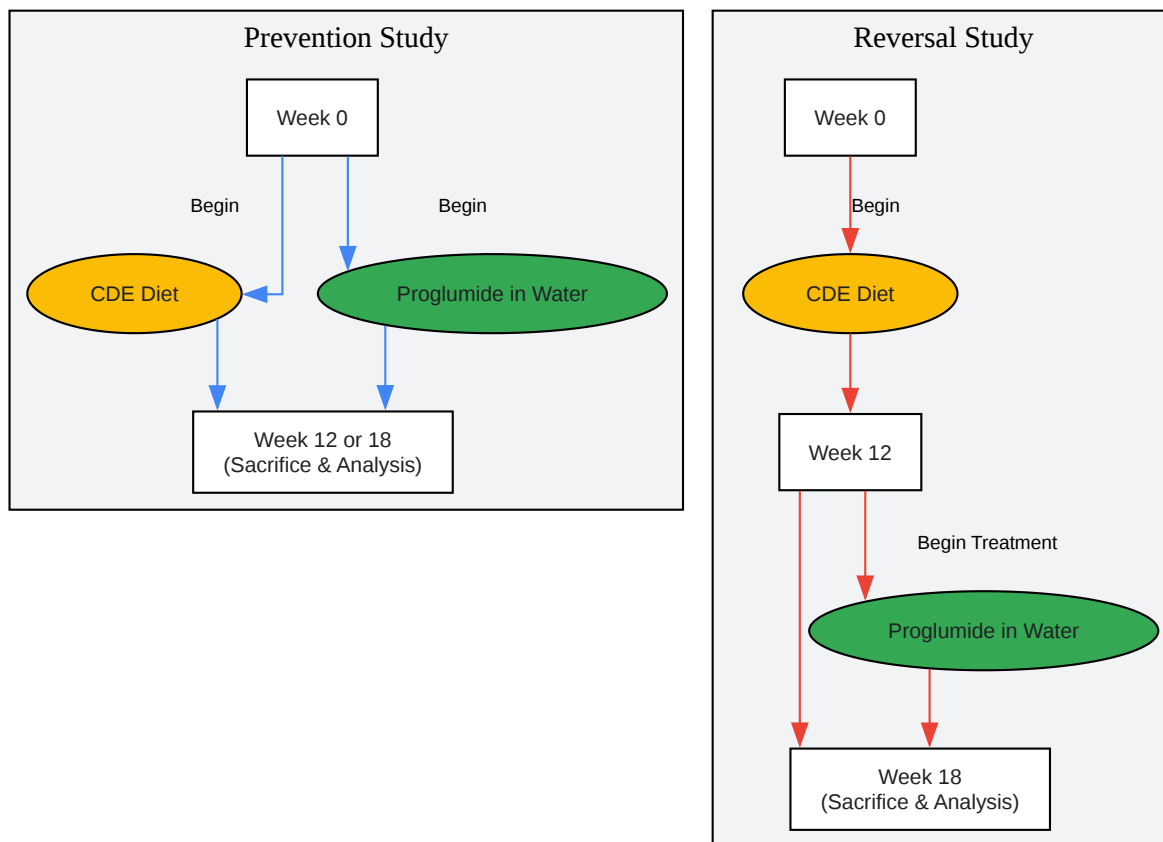
A widely used and effective model for inducing NASH with fibrosis in mice involves a diet deficient in choline and supplemented with ethionine.

- **Animal Model:** Female C57BL/6 mice are commonly used.
- **Diet:** A saturated fat, 75% choline-deficient, ethionine-supplemented (CDE) diet is administered to induce NASH. Control mice receive a similar diet with choline added and without ethionine.
- **Duration:** The CDE diet is typically administered for 12 to 18 weeks to establish NASH, including significant fibrosis. At 18 weeks, 35% of mice on the CDE diet may develop dysplastic nodules or HCC.
- **Housing:** Animals should be housed in a temperature-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

Proglumide Administration Protocol

Proglumide is water-soluble, making it suitable for administration in drinking water.

- **Preparation:** **Proglumide** is dissolved in the drinking water provided to the treatment groups.
- **Dosage:** A common dosage is 0.1 mg/mL in the drinking water, which corresponds to an approximate daily dose of 30 mg/kg.
- **Study Designs:**
 - **Prevention Study:** Mice are started on the CDE diet and **Proglumide**-supplemented drinking water simultaneously for 12 or 18 weeks.
 - **Reversal Study:** Mice are first fed the CDE diet for a period (e.g., 12 weeks) to establish NASH. Subsequently, they continue the CDE diet but are switched to **Proglumide**-supplemented water for an additional period (e.g., 6 weeks).



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Caption: Experimental workflows for NASH Prevention and Reversal studies.

Biochemical and Histological Analysis

- **Blood Collection:** At the time of euthanasia, blood is collected for serum analysis.
- **Biochemical Analysis:** Serum levels of Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), and total bilirubin are measured as indicators of liver injury.
- **Liver Tissue Collection:** Livers are harvested, weighed, and fixed in formalin for histological examination or flash-frozen for molecular analysis.

- **Histological Staining:** Formalin-fixed, paraffin-embedded liver sections are stained with Hematoxylin and Eosin (H&E) for general morphology and Masson's Trichrome for fibrosis assessment.
- **Histological Scoring:** A pathologist, blinded to the treatment groups, should score the liver sections for steatosis, inflammation, and fibrosis based on established criteria (e.g., NAFLD Activity Score - NAS).

Gene Expression Analysis (qRT-PCR)

- **RNA Extraction:** Total RNA is extracted from frozen liver tissue using standard methods.
- **qRT-PCR:** Quantitative real-time PCR is performed to measure the mRNA expression levels of key genes involved in fibrosis (e.g., Col1a1, Col4a1, TgfbR2) and bile acid metabolism (e.g., Fxr, Fgfr4). Expression levels are typically normalized to a housekeeping gene.

Data Presentation: Summary of Proglumide's Effects

The following tables summarize the quantitative effects of **Proglumide** in the CDE diet-induced murine NASH model.

Table 1: Effect of **Proglumide** on Serum Biochemical Markers

Parameter	CDE Diet Group	CDE Diet + Proglumide Group	Effect	Reference
ALT	Elevated	Significantly Reduced	Normalization of liver enzymes	
AST	Elevated	Significantly Reduced	Normalization of liver enzymes	

| Total Bilirubin | Elevated | Significantly Reduced | Suggests improved bile flow | |

Table 2: Effect of **Proglumide** on Liver Histology Scores

Histological Feature	CDE Diet Group	CDE Diet + Proglumide Group	% Reduction	Reference
Inflammation	High	Significantly Reduced	~42%	
Fibrosis	High	Significantly Reduced	~28.6%	

| Steatosis | High | Significantly Reduced | ~57% | |

Table 3: Effect of **Proglumide** on Hepatic Gene Expression

Gene	Function	CDE Diet Effect	Proglumide Effect	Reference
Col1a1 (Collagen-1α)	Fibrosis	Upregulated	Decreased Expression	
Col4a1 (Collagen-4)	Fibrosis	Upregulated	Decreased Expression	
TgfbR2 (TGFβ Receptor 2)	Fibrosis Signaling	Upregulated	Decreased Expression	

| Fxr (Farnesoid X Receptor) | Bile Acid Regulation | Downregulated | Restored to Normal Levels | |

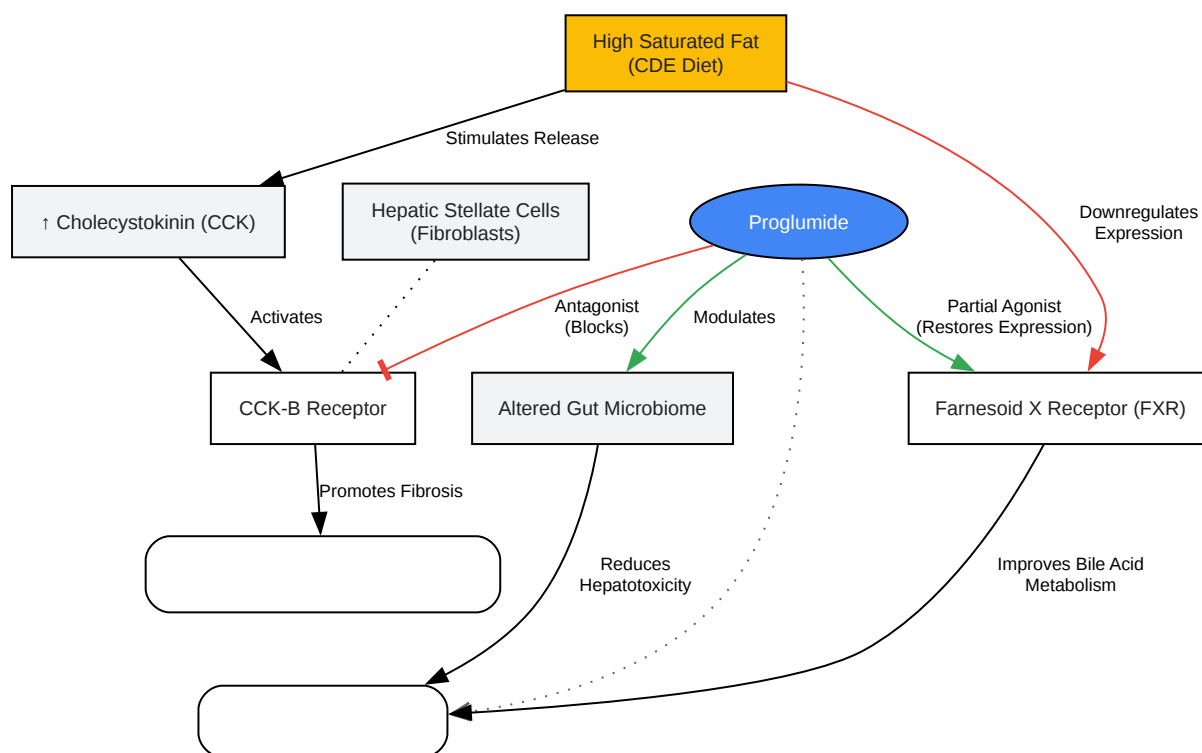
Mechanism of Action: Signaling Pathways

Proglumide ameliorates NASH through a dual mechanism involving both CCK receptor antagonism and FXR agonism.

- CCK Receptor Blockade: High-fat diets increase CCK, which stimulates CCK-B receptors on hepatic stellate cells, promoting fibrosis. **Proglumide** blocks this interaction, thereby exerting

an anti-fibrotic effect.

- **FXR Partial Agonism:** **Proglumide** directly binds to and activates FXR, a nuclear receptor that regulates bile acid, lipid, and glucose metabolism. The CDE diet suppresses FXR expression, while **Proglumide** treatment restores it, improving liver function.
- **Microbiome Modulation:** **Proglumide** therapy has been shown to alter the gut microbiome, increasing the abundance of beneficial bacteria and reducing harmful species, which may contribute to its hepatoprotective effects.



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Caption: **Proglumide's** dual mechanism in ameliorating diet-induced NASH.

Conclusion

Proglumide demonstrates significant therapeutic potential for NASH by targeting multiple pathogenic pathways. In murine models, it effectively reduces liver inflammation, steatosis, and fibrosis. Its unique dual-action as a CCK receptor antagonist and an FXR partial agonist, coupled with its ability to modulate the gut microbiome, makes it a compelling candidate for further clinical development. The protocols and data outlined here provide a strong foundation for researchers investigating **Proglumide** and similar compounds for the treatment of NASH.

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